molecular formula C6H16ClN5 B1265899 Buformin hydrochloride CAS No. 15537-73-2

Buformin hydrochloride

カタログ番号 B1265899
CAS番号: 15537-73-2
分子量: 193.68 g/mol
InChIキー: KKLWSPPIRBIEOV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Buformin hydrochloride is an oral antidiabetic drug of the biguanide class, chemically related to metformin and phenformin . It is a fine, white to slightly yellow, crystalline, odorless powder, with a weakly acidic bitter taste .


Molecular Structure Analysis

The molecular formula of Buformin hydrochloride is C6H15N5 . Its molar mass is 157.221 g/mol . The structure of Buformin hydrochloride can be represented by the SMILES notation: CCCCNC(=N)NC(=N)N .


Physical And Chemical Properties Analysis

Buformin hydrochloride has a melting point of 174 to 177 °C . It is freely soluble in water, methanol, and ethanol, but insoluble in chloroform and ether . Its log octanol-water partition coefficient (log P) is -1.20E+00, and its water solubility is 7.46E+05 mg/L at 25 °C .

科学的研究の応用

1. Radiosensitivity in Cervical Cancer

Buformin hydrochloride, primarily a hypoglycemic agent, has demonstrated significant antitumor effects in various malignancies. A study by Chen et al. (2018) focused on the effect of buformin when combined with ionizing radiation (IR) on cervical cancer cell lines. They found that buformin, in combination with IR, had a stronger antiproliferative effect and induced more apoptosis than either treatment alone. This combination led to G2/M-phase cell cycle arrest and delayed DNA damage repair, indicating that buformin can increase the radiosensitivity of cervical cancer cells (Chen et al., 2018).

2. Synergy with Chemotherapeutic Agents

Buformin has also been noted for its synergy with common chemotherapeutic drugs such as paclitaxel and cisplatin. In a study by Li et al. (2018), buformin exhibited significant anti-proliferative effects in cervical cancer cell lines and reduced their invasion capabilities. The combination of buformin with chemotherapy drugs like paclitaxel resulted in more pronounced antitumor effects. This suggests that buformin could be a potent option for treating cervical cancer, especially in combination with chemotherapy (Li et al., 2018).

3. Anti-Cancer Effects in Breast Cancer

A study by Parris et al. (2017) highlighted buformin's anti-cancer effects on erbB-2-overexpressing breast cancer. The research showed that buformin significantly inhibited the growth of breast cancer cell lines and tumor growth in vivo. It was particularly effective in suppressing stem cell populations and self-renewal, which was associated with inhibited receptor tyrosine kinase (RTK) and mTOR signaling. This indicates buformin's potential as an effective anti-cancer drug targeting tumor-initiating cells (Parris et al., 2017).

4. Effects on Osteosarcoma

In 2020, Ding et al. explored the effects of buformin on osteosarcoma. The study revealed that buformin suppressed the growth of osteosarcoma cells and impaired their invasion. It targeted the AMPK signaling pathway, reduced the abnormal metabolism, and increased the cytotoxicity of cisplatin. This suggests buformin as a new potential treatment option for osteosarcoma (Ding et al., 2020).

5. Antitumor Effects in Endometrial Cancer

Kilgore et al. (2016) reported that buformin had significant anti-proliferative and anti-metastatic effects on endometrial cancer cells through modulation of the AMPK/mTOR pathway. It was found to be more potent than metformin, suggesting its potential for endometrial cancer treatment (Kilgore et al., 2016).

6. Inhibition of Glyceraldehyde 3-Phosphate Dehydrogenase

Buformin has been observed to suppress the expression of glyceraldehyde 3-phosphate dehydrogenase (GAPD), a key enzyme in glycolysis. This action might contribute to its side effect of lactic acidosis, as suggested by Yano et al. (2006) (Yano et al., 2006).

7. Potential Geroprotector

Buformin has been studied for its potential as a geroprotector. Anisimov et al. (2004) found that treatment with buformin increased the lifespan and reduced spontaneous tumor incidence in mice and rats, providing evidence for its use in cancer prevention and as a geroprotective agent (Anisimov et al., 2004).

作用機序

Buformin hydrochloride delays absorption of glucose from the gastrointestinal tract, increases insulin sensitivity and glucose uptake into cells, and inhibits synthesis of glucose by the liver . It’s not hypoglycemic, but rather antihyperglycemic, reducing basal and postprandial hyperglycemia in diabetics .

Safety and Hazards

Buformin hydrochloride can be harmful if swallowed or inhaled, and it can cause skin and eye irritation . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

特性

IUPAC Name

2-butyl-1-(diaminomethylidene)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H6,7,8,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLWSPPIRBIEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922844
Record name N-Butyltriimidodicarbonic diamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190-53-0, 15537-73-2
Record name Buformin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidodicarbonimidic diamide, N-butyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15537-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buformin hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015537732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name buformin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name buformin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Butyltriimidodicarbonic diamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Buformin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-butylbiguanide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.385
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUFORMIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D947SXO87P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。